3,5-difluoro-4-phenoxybenzaldehyde
Description
Contextualization of Fluorinated Benzaldehydes within Chemical Synthesis and Material Science
Fluorinated benzaldehydes are a class of organic compounds that have a benzaldehyde (B42025) molecule substituted with one or more fluorine atoms. The introduction of fluorine into the benzaldehyde structure dramatically alters its electronic properties, reactivity, and stability. numberanalytics.com Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly influence the chemical behavior of the aromatic ring and the aldehyde functional group. numberanalytics.com
In chemical synthesis, fluorinated benzaldehydes serve as versatile building blocks for the creation of more complex molecules. acs.orggoogle.com They are valuable intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials. numberanalytics.comgoogle.comnumberanalytics.com The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making these compounds particularly attractive in medicinal chemistry. numberanalytics.com In material science, the incorporation of fluorine can lead to materials with improved thermal stability, chemical resistance, and unique optical properties. numberanalytics.comresearchgate.net
The synthesis of fluorinated benzaldehydes can be challenging due to the high reactivity of fluorinating agents. nih.gov However, various methods have been developed, including direct fluorination and the use of fluorinated starting materials. acs.orggoogle.com
Significance of Phenoxy-Substituted Aromatic Systems in Molecular Design
Phenoxy-substituted aromatic systems are characterized by the presence of a phenoxy group (-O-C₆H₅) attached to an aromatic ring. This structural motif is of great interest in molecular design for several reasons. The ether linkage provides a degree of conformational flexibility, while the additional phenyl ring can engage in various intermolecular interactions, such as pi-stacking.
In the context of medicinal chemistry, the phenoxy group can act as a key pharmacophore, interacting with biological targets to elicit a therapeutic response. The ability to modify the substitution pattern on both the primary aromatic ring and the phenoxy ring allows for fine-tuning of the molecule's properties to optimize its activity and selectivity. Furthermore, phenoxy-substituted compounds have found applications in materials science, contributing to the development of polymers and liquid crystals.
The combination of fluorine atoms and a phenoxy group on a benzaldehyde scaffold, as seen in 3,5-difluoro-4-phenoxybenzaldehyde, creates a molecule with a unique combination of electronic and steric properties, offering a rich platform for further chemical exploration and application development.
Overview of Research Trajectories for this compound
Research into this compound and related structures is multifaceted. A primary focus is on its synthesis and the development of efficient and scalable synthetic routes. This includes exploring different catalytic systems and reaction conditions to maximize yield and purity.
Another significant area of investigation is its application as a precursor in the synthesis of biologically active molecules. For instance, derivatives of similar fluorinated and phenoxy-containing structures have been explored as potential therapeutic agents. For example, N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamides have been investigated as aldose reductase inhibitors, which could be relevant for managing the long-term complications of diabetes mellitus. nih.gov
In materials science, the unique electronic and photophysical properties of molecules containing fluorinated benzaldehyde and phenoxy moieties are being explored. For example, pyrenoimidazolyl-benzaldehyde derivatives have been synthesized and studied for their potential as fluorescent probes for anion sensing. nih.govacs.org
Interdisciplinary Relevance and Emerging Research Frontiers
The study of this compound extends beyond traditional organic chemistry, finding relevance in several interdisciplinary fields. nih.gov
Medicinal Chemistry and Drug Discovery: The potential for this compound to serve as a scaffold for new drugs is a major driver of research. nih.gov Its unique substitution pattern could lead to novel interactions with biological targets.
Chemical Biology: Fluorinated molecules are valuable tools in chemical biology for probing biological processes. nih.govnih.gov The fluorine atoms can serve as reporters for techniques like ¹⁹F NMR spectroscopy.
Materials Science: The development of new materials with tailored optical, electronic, and physical properties is an active area of research. researchgate.net The incorporation of this compound into polymers or other materials could lead to enhanced performance. numberanalytics.comresearchgate.net
Emerging research frontiers include the development of more sustainable synthetic methods for fluorinated compounds and the exploration of their use in areas such as organocatalysis and photoredox catalysis. acs.org The continued investigation of this compound and its derivatives is poised to contribute to advancements across these diverse scientific landscapes.
Chemical Compound Information
Properties
CAS No. |
1285690-36-9 |
|---|---|
Molecular Formula |
C13H8F2O2 |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Difluoro 4 Phenoxybenzaldehyde
Retrosynthetic Analysis and Strategic Precursor Identification
A retrosynthetic analysis of the target molecule, 3,5-difluoro-4-phenoxybenzaldehyde, identifies two primary disconnections that guide the design of synthetic routes.
C-CHO Bond Disconnection: This strategy focuses on introducing the aldehyde group onto the aromatic ring in the final stages of the synthesis. This disconnection points to precursors such as 3,5-difluoro-4-phenoxybenzonitrile or 1-(halomethyl)-3,5-difluoro-4-phenoxybenzene. The formyl group can be installed via reduction of a nitrile or oxidation of a benzyl (B1604629) halide.
C-O Ether Bond Disconnection: This approach involves the formation of the diaryl ether bond as the key bond-forming step. This disconnection leads to two sets of precursors: a phenol (B47542) and an activated fluorinated benzaldehyde (B42025), or a phenoxide salt and a suitable 3,5-difluorobenzaldehyde (B1330607) derivative bearing a leaving group at the C4 position.
These retrosynthetic pathways form the basis for the conventional synthetic routes discussed below.
Conventional Synthetic Routes and Mechanistic Considerations
Several established reactions in organic synthesis can be applied to construct this compound.
One of the most effective methods for synthesizing aldehydes is the partial reduction of the corresponding nitrile. Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent widely used for this transformation. masterorganicchemistry.com The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction of the aldehyde to the primary alcohol. masterorganicchemistry.comchemistrysteps.com
The mechanism involves the coordination of the nitrogen atom of the nitrile to the electron-deficient aluminum center of DIBAL-H. This coordination activates the nitrile group for nucleophilic attack by the hydride ion (H⁻), which is transferred from the DIBAL-H molecule to the nitrile carbon. This step forms an intermediate imine-aluminum complex. Crucially, at low temperatures, this intermediate is stable and does not undergo further reduction. chemistrysteps.comyoutube.com Subsequent aqueous workup hydrolyzes the imine to yield the desired aldehyde, this compound. masterorganicchemistry.com The use of a single equivalent of DIBAL-H is critical for the success of this partial reduction. masterorganicchemistry.com
Table 1: Typical Reaction Parameters for DIBAL-H Reduction of Nitriles
| Parameter | Condition | Rationale |
| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | A bulky hydride source that allows for partial reduction to the aldehyde without proceeding to the alcohol. masterorganicchemistry.com |
| Precursor | 3,5-Difluoro-4-phenoxybenzonitrile | The nitrile functional group is readily converted to the aldehyde. |
| Stoichiometry | ~1.0 equivalent of DIBAL-H | Controls the reaction to stop at the aldehyde stage. masterorganicchemistry.com |
| Temperature | Low temperature (e.g., -78 °C) | Prevents the breakdown of the intermediate and subsequent over-reduction. youtube.com |
| Solvent | Aprotic, non-polar (e.g., Toluene, Hexane) | Compatible with the highly reactive DIBAL-H reagent. |
| Workup | Aqueous acid or sequential addition of a quenching agent | Hydrolyzes the intermediate imine to the final aldehyde product. chemistrysteps.com |
The Sommelet reaction provides a classic method for converting benzyl halides into aldehydes. wikipedia.org For the synthesis of this compound, the required precursor would be 4-(halomethyl)-2,6-difluorophenyl phenyl ether.
The reaction proceeds in two main stages. First, the benzyl halide reacts with hexamine (hexamethylenetetramine) to form a quaternary ammonium (B1175870) salt, known as a Delépine salt. wikipedia.org In the second stage, this salt is subjected to hydrolysis, typically under acidic conditions with water or aqueous acetic acid. The hexamine moiety acts as the oxidant in a complex mechanism that involves hydride transfer, ultimately yielding the corresponding benzaldehyde. wikipedia.org A similar process has been described for the synthesis of m-phenoxybenzaldehyde from m-phenoxybenzyl halides. google.com
Nucleophilic aromatic substitution (SNAr) is a viable pathway for forming the diaryl ether linkage. In this approach, a phenoxide salt acts as the nucleophile, attacking an electron-deficient aromatic ring that contains a suitable leaving group. For the synthesis of this compound, the ideal precursor would be 3,4,5-trifluorobenzaldehyde.
The presence of the strongly electron-withdrawing aldehyde group, along with the two fluorine atoms in the meta positions, activates the C4 position for nucleophilic attack. The phenoxide ion would displace the fluoride (B91410) ion at the C4 position to form the desired ether bond. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) in the presence of a base (e.g., K₂CO₃ or NaH) to generate the phenoxide in situ.
The Ullmann condensation is a classical, copper-catalyzed method for the formation of diaryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize this compound. The precursors for this reaction would be a phenol and a 4-halo-3,5-difluorobenzaldehyde (where the halogen is typically bromine or iodine).
Traditional Ullmann conditions often require high temperatures (frequently over 200 °C) and stoichiometric amounts of copper powder. wikipedia.org However, modern variations of the Ullmann reaction utilize soluble copper catalysts, often with ligands such as diamines or acetylacetonates, which can facilitate the reaction under milder conditions. wikipedia.org The mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide. organic-chemistry.org
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds. nih.gov It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comyoutube.com
While directly forming the C-CHO bond via Suzuki coupling is not standard, the methodology is crucial for building complex molecular frameworks that could be precursors to the target aldehyde. For instance, one could envision a Suzuki coupling between a suitable phenoxy-difluoroaryl halide and a boronic acid derivative containing a protected aldehyde equivalent. Alternatively, a key intermediate could be synthesized by coupling an arylboronic acid with a halogenated aromatic ring, with the aldehyde functionality being introduced in a subsequent step. nih.gov The versatility and functional group tolerance of the Suzuki reaction make it an indispensable tool in multi-step syntheses of complex molecules, including many active pharmaceutical ingredients. nih.gov
The catalytic cycle of the Suzuki reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) intermediate. youtube.com
Transmetalation: The organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base. youtube.com
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond (Ar-Ar') and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com
Advanced and Sustainable Synthetic Approaches
The drive towards more efficient and environmentally benign chemical manufacturing has spurred significant innovation in the synthesis of highly functionalized molecules like this compound. These advanced methodologies aim to overcome the limitations of classical synthesis, such as harsh reaction conditions, low atom economy, and the generation of hazardous waste.
Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the forefront of modern organic synthesis, offering pathways to desired products with improved yields and selectivity under milder conditions. For the synthesis of substituted aromatic aldehydes, several catalytic systems are particularly relevant.
The construction of the diaryl ether linkage in this compound is a critical step that can be efficiently achieved through palladium-catalyzed cross-coupling reactions . Specifically, the Buchwald-Hartwig amination protocol can be adapted for C-O coupling, reacting a substituted phenol with an aryl halide. In a hypothetical synthesis, this could involve the coupling of 3,5-difluoro-4-halobenzaldehyde with phenol or, more likely, 4-bromo-2,6-difluorophenol (B12419) with a benzene (B151609) derivative in the presence of a palladium catalyst and a suitable ligand.
For the introduction of the aldehyde functional group, rhodium-catalyzed hydroformylation of a corresponding difluorophenoxy-substituted alkene offers a highly regioselective method. researchgate.net This process involves the addition of a formyl group and a hydrogen atom across a double bond. researchgate.net Alternatively, the oxidation of a corresponding benzyl alcohol precursor is a common and effective strategy. Here, catalysts based on manganese or cobalt oxides can provide high efficiency. researchgate.net For instance, MnCl₂·4H₂O has been shown to be an effective catalyst for the oxidation of benzyl alcohols to their corresponding aldehydes. asm.org
A key challenge is the introduction of fluorine atoms onto the aromatic ring. While direct fluorination can be difficult, modern methods offer more control. The Balz-Schiemann reaction has been a traditional method for introducing fluorine, but it involves potentially explosive diazonium salts. nih.gov More advanced, catalytically driven methods are now preferred.
| Catalytic Reaction Type | Catalyst System Example | Application in Synthesis | Anticipated Advantage |
| C-O Cross-Coupling | Palladium acetate (B1210297) / Buchwald Ligands | Formation of the phenoxy ether bond | High efficiency and selectivity for diaryl ether synthesis. |
| Oxidation | Manganese Dioxide (MnO₂) | Conversion of a benzyl alcohol precursor to the aldehyde | Mild conditions and good yields for aldehyde formation. researchgate.net |
| Hydroformylation | Rhodium/phosphine (B1218219) complexes | Introduction of the aldehyde group from an alkene precursor | High regioselectivity, leading to the desired aldehyde isomer. researchgate.net |
| Halogen Exchange (Halex) | Potassium Fluoride (KF) / Phase-transfer catalyst | Conversion of a dichlorinated precursor to a difluorinated one | Avoids more hazardous fluorinating agents. nih.gov |
Green Chemistry Principles in Synthetic Design and Implementation
The 12 principles of green chemistry provide a framework for developing more sustainable chemical processes. researchgate.net Applying these principles to the synthesis of this compound can significantly reduce its environmental impact.
Key principles include:
Waste Prevention and Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling and hydroformylation reactions are often highly atom-economical. researchgate.net
Use of Renewable Feedstocks : While challenging for this specific molecule, research into producing aromatic precursors from biomass-derived sources like lignin (B12514952) is an active area. kent.ac.ukrsc.org This could eventually provide a sustainable starting point for the synthesis.
Use of Catalysis : As discussed previously, catalytic reactions are preferred over stoichiometric ones because they reduce waste and energy consumption. researchgate.net
Design for Energy Efficiency : Performing reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts allows for milder reaction conditions.
Safer Solvents and Auxiliaries : Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents can drastically reduce environmental harm. researchgate.net
For example, a greener synthesis might involve an aqueous-phase reaction or the use of a recyclable catalytic system, minimizing both solvent use and waste generation.
Flow Chemistry Applications for Continuous Production
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the production of fine chemicals. acs.orgnih.gov This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. nih.gov
The benefits of applying flow chemistry to the synthesis of this compound include:
Enhanced Safety : Small reactor volumes mean that any potential runaway reactions are contained and the handling of hazardous intermediates is minimized. acs.org
Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, leading to better control and potentially higher yields. nih.gov
Scalability : Scaling up production is a matter of running the reactor for a longer period or running multiple reactors in parallel, which is often simpler and more predictable than scaling up a batch process. utdallas.edu
A potential flow process could involve the continuous mixing of a precursor with a reagent stream in a heated microreactor, followed by in-line purification to yield the final product. This approach is gaining traction in the pharmaceutical and fine chemical industries for its efficiency and consistency. acs.org
Biocatalytic Transformations in Precursor Functionalization
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering unparalleled selectivity under mild, aqueous conditions. While a complete enzymatic synthesis of this compound is not yet established, enzymes could play a crucial role in the functionalization of its precursors.
Enzymatic Halogenation : Flavin-dependent halogenases are enzymes capable of regioselectively installing halogen atoms onto electron-rich aromatic rings. rsc.orgnih.gov It is conceivable that an engineered halogenase could be used to selectively fluorinate a phenolic precursor. These enzymes operate under mild conditions and offer a green alternative to traditional chemical halogenation methods. nih.gov
Aldehyde Formation : Carboxylic acid reductases (CARs) are enzymes that can reduce a carboxylic acid directly to an aldehyde, a transformation that is often challenging to perform selectively with chemical reagents. nih.gov An engineered CAR could be used to convert a corresponding difluoro-phenoxybenzoic acid precursor into the target aldehyde with high fidelity. nih.gov Furthermore, alcohol oxidases can be employed for the selective oxidation of a benzyl alcohol precursor. nih.gov
Aldol (B89426) Reactions : Engineered aldolase (B8822740) enzymes can catalyze the formation of C-C bonds. Recent research has shown that pyruvate (B1213749) aldolase variants can perform additions of β-fluoro-α-ketoacids to various aldehydes, providing a novel biocatalytic route to fluorinated molecules. nih.gov
The integration of biocatalysis into the synthetic sequence offers the potential for highly specific and sustainable production routes, reducing the reliance on protecting groups and harsh reagents.
| Biocatalytic Approach | Enzyme Class Example | Potential Application | Advantage |
| Selective Fluorination | Flavin-dependent halogenase | Introduction of fluorine atoms onto a phenolic precursor | High regioselectivity under mild, aqueous conditions. rsc.orgnih.gov |
| Aldehyde Synthesis | Carboxylic Acid Reductase (CAR) | Conversion of a benzoic acid precursor to the aldehyde | High selectivity, avoids over-reduction to the alcohol. nih.gov |
| Precursor Oxidation | Alcohol Oxidase | Oxidation of a benzyl alcohol precursor | Uses molecular oxygen as a green oxidant. nih.gov |
| C-C Bond Formation | Aldolase | Asymmetric synthesis of fluorinated building blocks | Access to chiral fluorinated intermediates. nih.gov |
Reactivity and Transformation Chemistry of 3,5 Difluoro 4 Phenoxybenzaldehyde
Reactions at the Aldehyde Moiety
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. Various nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then proceeds to the final product.
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes from aldehydes. masterorganicchemistry.comwikipedia.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. wikipedia.org The reaction mechanism involves the formation of a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comorganic-chemistry.org
The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction. wikipedia.org This reaction typically favors the formation of (E)-alkenes. wikipedia.org Both reactions are crucial for carbon-carbon bond formation, allowing for the extension of carbon chains. masterorganicchemistry.com
| Reaction | Description | Key Reagents | Typical Product |
| Wittig Reaction | Converts aldehydes and ketones to alkenes. wikipedia.org | Phosphonium ylide (e.g., Ph3P=CH2) | Alkene |
| Horner-Wadsworth-Emmons Reaction | A modified Wittig reaction that produces predominantly E-alkenes. wikipedia.org | Stabilized phosphonate carbanions | (E)-Alkene |
While specific examples involving 3,5-difluoro-4-phenoxybenzaldehyde are not detailed in the provided search results, aldol (B89426) and Knoevenagel condensations are fundamental reactions of aldehydes. The aldol condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from a compound with an active methylene (B1212753) group.
The reaction of this compound with a cyanide source, such as sodium cyanide, would lead to the formation of this compound cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde. Cyanohydrins are versatile intermediates in organic synthesis. For instance, (S)-3-phenoxybenzaldehyde cyanohydrin is an intermediate in the production of the insecticide flumethrin. chemicalbook.com The related compound, 3-phenoxybenzaldehyde (B142659) cyanohydrin, is an intermediate for other pyrethroid insecticides like fenvalerate. targetmol.comscbt.com
Oxidation Reactions (e.g., to Carboxylic Acids)
Aldehydes can be readily oxidized to carboxylic acids. While a specific method for the oxidation of this compound was not found, common oxidizing agents for this transformation include potassium permanganate, chromic acid, and milder reagents like silver oxide. This conversion is a fundamental transformation in organic chemistry.
Reduction Reactions (e.g., to Benzyl (B1604629) Alcohols)
The aldehyde group of this compound can be reduced to a primary alcohol, forming (3,5-difluoro-4-phenoxyphenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.
Formation of Imines and Hydrazones
The aldehyde functional group in this compound is a key site for nucleophilic addition reactions, readily forming imines (Schiff bases) and hydrazones. These reactions are fundamental in organic synthesis, providing pathways to a variety of nitrogen-containing compounds.
The formation of imines typically involves the condensation of the aldehyde with a primary amine, often catalyzed by an acid or conducted under conditions that facilitate the removal of water. organic-chemistry.orgrsc.orgbeilstein-journals.org This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the imine. A wide range of primary amines can be used, including aliphatic and aromatic amines, to generate a diverse library of imine derivatives. nih.govresearchgate.net The electron-withdrawing nature of the difluorinated phenoxy ring can influence the reactivity of the aldehyde group, potentially making it more susceptible to nucleophilic attack.
Similarly, hydrazones are synthesized by reacting the aldehyde with hydrazine (B178648) or its derivatives (e.g., substituted hydrazines, semicarbazide). This condensation reaction is also typically acid-catalyzed and results in the formation of a C=N-N linkage. The resulting hydrazones are often stable, crystalline solids and can serve as intermediates for further transformations, such as in the Wolff-Kishner reduction or the synthesis of various heterocyclic compounds. nih.gov
Table 1: Examples of Imine and Hydrazone Formation Reactions
| Reactant 1 | Reactant 2 | Product Type | General Reaction Conditions |
| This compound | Primary Amine (R-NH₂) | Imine | Acid or base catalysis, often with removal of water. organic-chemistry.orgbeilstein-journals.org |
| This compound | Hydrazine (H₂N-NH₂) | Hydrazone | Acid catalysis, typically in a protic solvent like ethanol. nih.gov |
Reactions Involving the Fluorinated Aromatic Ring
The this compound molecule possesses a fluorinated aromatic core that can undergo a variety of substitution and coupling reactions, allowing for further functionalization.
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. uci.eduyoutube.comlibretexts.org In this compound, the directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the position of substitution. The aldehyde group is a meta-director and a deactivating group due to its electron-withdrawing nature. youtube.com Conversely, the fluorine atoms are ortho, para-directors but are also deactivating due to their strong inductive electron withdrawal. The phenoxy group is an ortho, para-director and an activating group.
The interplay of these directing effects will determine the regioselectivity of EAS reactions such as nitration, halogenation, and sulfonation. The positions ortho and para to the activating phenoxy group are electronically favored for substitution. However, the steric hindrance from the bulky phenoxy group and the deactivating effect of the fluorine atoms will influence the final product distribution. In general, electrophilic attack is more likely to occur on the phenoxy ring, which is more electron-rich, unless harsh reaction conditions are employed.
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wiley.comyoutube.comyoutube.com For this compound, the carbon-fluorine bonds are generally strong and less reactive in typical palladium-catalyzed coupling reactions like Suzuki or Negishi couplings. youtube.comacs.org However, the carbon-oxygen bond of the phenoxy group or a carbon-halogen bond, if introduced onto the ring, could serve as a handle for such transformations.
If a bromo or iodo substituent were introduced onto the aromatic ring via electrophilic halogenation, it would readily participate in a variety of cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group, while a Buchwald-Hartwig amination could form a carbon-nitrogen bond.
Table 2: Potential Metal-Catalyzed Coupling Reactions
| Coupling Reaction | Substrate Prerequisite | Typical Catalyst | Bond Formed |
| Suzuki Coupling | Halogenated derivative | Palladium catalyst | Carbon-Carbon |
| Negishi Coupling | Halogenated derivative | Palladium or Nickel catalyst | Carbon-Carbon |
| Buchwald-Hartwig Amination | Halogenated derivative | Palladium catalyst | Carbon-Nitrogen |
The regioselective functionalization of the fluorinated core of this compound is a key challenge and opportunity. The directing effects of the existing substituents can be exploited to introduce new functional groups at specific positions. For instance, ortho-lithiation directed by the aldehyde group (after protection) or the phenoxy group could allow for the introduction of an electrophile at a specific ortho position.
Furthermore, the electronic nature of the fluorinated ring can be leveraged. The electron-deficient character of the ring makes it susceptible to nucleophilic aromatic substitution (SNA_r) if a suitable leaving group is present at an activated position. While fluorine is not a typical leaving group in SNA_r, under specific conditions or with highly activated systems, such reactions are possible.
Difluoroalkylation and Cyclization Reactions Utilizing the Compound
The unique structural features of this compound make it a potential precursor for the synthesis of more complex molecules through difluoroalkylation and cyclization reactions.
Recent advances in photoredox catalysis have enabled the direct C-H difluoroalkylation of aromatic aldehydes. rsc.orgrsc.orgacs.org These methods often utilize radical-based mechanisms to introduce difluoroalkyl groups onto the aromatic ring. researchgate.net Depending on the catalytic system, it may be possible to achieve regioselective difluoroalkylation of the fluorinated ring of this compound.
The aldehyde and the phenoxy group can also participate in cyclization reactions to form various heterocyclic structures. For example, condensation of the aldehyde with a suitable binucleophile could lead to the formation of a new ring system. The presence of the fluorine atoms can influence the reactivity and stability of the resulting cyclic products. researchgate.net Additionally, intramolecular cyclization reactions could be envisioned, for instance, through a reaction involving the aldehyde and an ortho-functionalized phenoxy group. researchgate.net
Applications of 3,5 Difluoro 4 Phenoxybenzaldehyde As a Synthetic Intermediate
Building Block for Complex Organic Scaffolds
The reactivity of the aldehyde group, combined with the electronic effects of the fluorine atoms and the phenoxy moiety, makes 3,5-difluoro-4-phenoxybenzaldehyde a versatile precursor for the synthesis of intricate molecular architectures.
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The aldehyde functionality in this compound is a key feature that allows for its participation in various cyclization and condensation reactions to form these important scaffolds.
Benzoxazoles: The synthesis of benzoxazoles often involves the condensation of a substituted benzaldehyde (B42025) with 2-aminophenol. nih.govnih.gov The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization. nih.gov While direct studies detailing the use of this compound are not prevalent, the general applicability of this method to a wide range of aldehydes suggests its potential as a substrate. nih.govresearchgate.net The reaction is often catalyzed by a Brønsted acidic ionic liquid gel under solvent-free conditions, offering a green and efficient route. nih.gov
Quinolines: Quinolines and their derivatives are another important class of heterocyclic compounds. Multi-component reactions, such as the one-pot condensation of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, provide a straightforward method for synthesizing pyrimido[4,5-b]quinoline derivatives. nih.gov This reaction is tolerant of various aryl aldehydes, indicating that this compound could likely be employed to generate novel, highly substituted quinoline (B57606) systems. nih.gov Other synthetic strategies for quinolin-4-ones include the Gould-Jacobs reaction and palladium-catalyzed carbonylations. mdpi.com
Pyridines: The synthesis of substituted pyridines can be achieved through various modern synthetic methods. One such approach involves a C-H activation/electrocyclization/aromatization sequence starting from α,β-unsaturated N-benzyl imines and alkynes. nih.gov Given that the initial imine can be formed from an aldehyde, this compound represents a potential starting point for accessing highly substituted pyridine (B92270) derivatives. Another method utilizes aryne chemistry for the synthesis of 2-phenoxypyridine (B1581987) derivatives from pyridin-2(1H)-one. nih.gov
The strategic placement of functional groups and aromatic rings in this compound makes it a candidate for constructing more complex fused and polycyclic systems. The synthesis of such structures is a cornerstone of modern organic chemistry, aiming to access novel molecular frameworks with unique properties. While specific examples starting from this compound are not extensively documented, its potential is underscored by general synthetic strategies. For instance, intramolecular cyclization reactions, potentially involving the phenoxy ring or the difluorinated ring after further functionalization, could lead to the formation of dibenzofuran (B1670420) or other fused heterocyclic systems. The presence of fluorine atoms can also influence the regioselectivity of these cyclization reactions.
Role in Agrochemical and Pharmaceutical Intermediate Synthesis
The structural motifs present in this compound are found in numerous biologically active molecules. Consequently, it serves as a key intermediate in the synthesis of precursors for both the agrochemical and pharmaceutical industries.
The related compound, 4-fluoro-3-phenoxybenzaldehyde (B1330021), is a well-established intermediate in the production of pyrethroid insecticides. These synthetic pesticides are valued for their high efficacy against a broad range of pests and their low toxicity to mammals. The synthesis often involves the reaction of 4-fluoro-3-phenoxybenzyl bromide with hexamethylenetetramine, followed by treatment with acid to yield the aldehyde.
In the pharmaceutical realm, the 3,5-difluoro-4-hydroxyphenyl moiety, which can be derived from or be a precursor to this compound, is a key component in the design of various therapeutic agents. For example, this structural unit is found in compounds designed as aldose reductase inhibitors, which are investigated for the treatment of diabetic complications. The fluorine atoms in these structures are often introduced to enhance metabolic stability and bioavailability.
Development of Advanced Organic Materials
The unique combination of a rigid aromatic core, fluorine substituents, and a reactive aldehyde group makes this compound an attractive building block for advanced organic materials.
Fluorinated polymers are known for their exceptional properties, including thermal stability, chemical resistance, and unique optical and electronic characteristics. Trifluorostyrene derivatives, for example, are important monomers for creating a variety of fluorinated polymers. researchgate.net The aldehyde group of this compound can be chemically transformed into other polymerizable functionalities, such as a vinyl or an ethynyl (B1212043) group. The resulting fluorinated monomer could then be used in polymerization reactions, such as direct arylation polymerization or Stille coupling, to produce conjugated polymers for applications in organic electronics. mdpi.commdpi.com The phenoxy group can enhance solubility and processability, while the fluorine atoms can influence the polymer's electronic properties and stability. The related 4-fluoro-3-phenoxybenzaldehyde is noted as a building block for specialty polymers.
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The synthesis of liquid crystalline materials often involves the creation of molecules with a rigid core and flexible terminal chains. Schiff bases, formed by the condensation of an aldehyde with an aniline (B41778) derivative, are a common class of liquid crystals. nih.gov The aldehyde group of this compound makes it an ideal candidate for reaction with various anilines to form new Schiff base liquid crystals. The difluorophenoxybenzaldehyde core would provide the necessary rigidity, and the fluorine atoms could influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed. The incorporation of fluorine is a known strategy to tune the properties of liquid crystalline materials. nih.gov
Contributions to Total Synthesis of Natural Products and Bio-Inspired Molecules
The diaryl ether motif is a key structural component in a multitude of natural products and biologically active molecules. researchgate.netresearchgate.net Compounds containing this framework are known for a wide range of biological activities, including antibiotic, antimalarial, and anticancer effects. researchgate.net The synthesis of these complex molecules often relies on the strategic construction of the diaryl ether linkage.
While direct examples of the total synthesis of a natural product using this compound are not extensively documented in readily available literature, its structural elements are highly relevant. The fluorinated phenoxybenzaldehyde structure is analogous to key intermediates used in the synthesis of complex molecules. For instance, the synthesis of pyrethroid insecticides often involves precursors like 4-fluoro-3-phenoxybenzaldehyde.
The presence of fluorine atoms can significantly influence the biological activity of a molecule. researchgate.net Therefore, this compound represents a valuable building block for creating novel, fluorinated analogs of existing natural products. The aldehyde group provides a versatile handle for a variety of chemical transformations, allowing for the elongation of carbon chains and the introduction of further functional groups necessary to build the complex architecture of natural products.
The general strategies for constructing the diaryl ether bond, a central feature of this compound, include Ullmann condensation, copper-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution (SNAr). researchgate.netorganic-chemistry.orgscielo.org.mxscielo.org.mx The electron-withdrawing nature of the fluorine atoms and the aldehyde group on the this compound ring system can facilitate SNAr reactions, making it a potentially useful substrate for the synthesis of complex diaryl ether-containing molecules.
Utilization in Scaffold Diversity Generation for Chemical Libraries
Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads and biological probes. The generation of scaffold diversity is a crucial aspect of creating effective chemical libraries. A scaffold is the core structure of a molecule, and by systematically modifying the scaffold, chemists can explore a wide chemical space.
This compound is a valuable starting material for generating scaffold diversity due to its combination of a reactive aldehyde and a modifiable diaryl ether core. The aldehyde functionality can be readily transformed into a wide array of other functional groups or used in multicomponent reactions to rapidly build molecular complexity.
For example, the aldehyde can undergo reactions such as:
Reductive amination: to produce diverse secondary and tertiary amines.
Wittig reaction: to form various alkenes.
Grignard and organolithium additions: to generate a range of secondary alcohols.
Knoevenagel condensation: to create new carbon-carbon bonds and introduce further functionalization.
These transformations allow for the generation of a library of compounds with a shared 3,5-difluoro-4-phenoxyphenyl core but with diverse appendages. Furthermore, the phenoxy group can be derived from a variety of substituted phenols, adding another layer of diversity to the resulting library. The fluorine atoms on the benzaldehyde ring can also influence the physicochemical properties of the library members, such as their lipophilicity and metabolic stability, which are important considerations in drug discovery. researchgate.net
The diaryl ether scaffold itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.net By using this compound as a starting point, chemists can generate libraries of novel compounds that are pre-disposed to interact with biological targets.
Precursor for Peptide Modification Chemistry
The selective chemical modification of peptides and proteins is a powerful tool in chemical biology for studying protein function, developing new therapeutics, and creating novel biomaterials. nih.govnih.gov The N-terminal amino group of a peptide is a common target for modification due to its unique reactivity compared to the ε-amino group of lysine (B10760008) residues. nih.gov
While specific studies detailing the use of this compound for peptide modification are not prevalent, related benzaldehyde derivatives are employed for this purpose. For instance, 2-ethynylbenzaldehydes have been shown to selectively modify the N-terminus of peptides and proteins. nih.gov This reaction proceeds through the formation of a stable isoquinolinium salt. nih.gov
Given its aldehyde functionality, this compound could potentially be used in similar N-terminal modification strategies. The reaction would involve the formation of a Schiff base between the aldehyde and the N-terminal amine of the peptide, which could then be stabilized by reduction to form a secondary amine linkage. The fluorinated diaryl ether moiety would thus be appended to the peptide, introducing a non-natural, hydrophobic, and potentially trackable (via ¹⁹F NMR) group.
The introduction of such a group can be used to:
Modulate the biological activity of the peptide.
Improve the pharmacokinetic properties of a peptide drug, such as its stability and cell permeability.
Attach probes , such as fluorescent dyes or affinity tags, for studying the peptide's localization and interactions.
The reactivity of the aldehyde and the unique properties of the difluorinated phenoxy group make this compound a promising, though not yet widely explored, precursor for peptide modification chemistry.
Computational and Theoretical Investigations of 3,5 Difluoro 4 Phenoxybenzaldehyde
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. In a typical study of 3,5-difluoro-4-phenoxybenzaldehyde, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be used to determine its optimized ground-state geometry. These calculations yield critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
Furthermore, DFT is used to compute various molecular properties that offer insight into the molecule's charge distribution and stability. Mulliken population analysis, for instance, can be used to calculate partial atomic charges on each atom. This analysis would reveal the electronic effects of the fluorine, phenoxy, and aldehyde groups on the benzaldehyde (B42025) ring. It is expected that the oxygen atom of the carbonyl group and the fluorine atoms would possess negative partial charges, while the carbonyl carbon and the hydrogen of the aldehyde group would be positively charged, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.
Table 1: Predicted DFT-Calculated Properties for this compound This table is illustrative, based on typical results from DFT calculations on similar aromatic aldehydes.
| Property | Predicted Value/Description | Significance |
| Optimized Geometry | Non-planar structure due to the phenoxy group's rotation relative to the difluorobenzaldehyde ring. | Determines the molecule's stable conformation and steric environment. |
| Dipole Moment | A significant dipole moment is expected, pointing towards the electronegative oxygen of the aldehyde group. | Influences solubility, intermolecular interactions, and interaction with external electric fields. |
| Mulliken Atomic Charges | C(aldehyde) = positive; O(aldehyde) = negative; F = negative. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule. |
| Bond Lengths/Angles | C-F and C=O bonds will be shorter than standard single bonds, reflecting their respective bond orders. | Provides a detailed map of the covalent bonding framework. |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character.
For this compound, the energy and distribution of these orbitals are key to its reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Table 2: Significance of FMO Parameters for this compound
| FMO Parameter | Description | Implication for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher HOMO energy indicates stronger nucleophilicity and a greater ease of donating electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower LUMO energy indicates stronger electrophilicity and a greater ease of accepting electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |
The distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for reaction. It is anticipated that the LUMO would be localized primarily on the aldehyde group and the fluorinated benzene (B151609) ring, indicating these are the primary electrophilic sites for nucleophilic attack.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the energetic pathway of a chemical reaction from reactants to products. This involves locating and characterizing transition states (TS), which are the energy maxima along the reaction coordinate. For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group or a nucleophilic aromatic substitution, DFT calculations (e.g., using a functional like M06-2X) can be employed to model the entire reaction mechanism.
By calculating the energies of the reactants, products, intermediates, and transition states, an energy profile for the reaction can be constructed. The energy difference between the reactants and the highest-energy transition state is the activation energy (Ea), which determines the reaction rate. Computational studies can compare different possible reaction pathways to predict which one is kinetically favored (i.e., has the lowest activation energy). This provides invaluable insight into reaction outcomes that can be difficult to determine experimentally.
Conformational Analysis and Molecular Dynamics Simulations
The phenoxy group in this compound is connected to the benzaldehyde ring via a C-O single bond, allowing for rotation. This rotation gives rise to different conformers (spatial arrangements) with varying energies. Conformational analysis is performed computationally by systematically rotating the dihedral angle of the C-C-O-C bond and calculating the potential energy at each step. This process identifies the lowest-energy (most stable) conformer and the energy barriers to rotation between different conformers. The most stable conformation is critical as it represents the most populated state of the molecule and is the one most likely to be involved in chemical reactions.
Molecular Dynamics (MD) simulations could further investigate the dynamic behavior of this molecule over time at a given temperature. MD simulates the atomic motions, providing insight into the molecule's flexibility, vibrational modes, and how it might interact with solvent molecules or other reactants in a dynamic environment.
Prediction of Reactivity and Selectivity Profiles
The substituents on the aromatic ring of this compound—two fluorine atoms, a phenoxy group, and an aldehyde group—create a complex electronic landscape that dictates its reactivity and selectivity. Computational methods can predict how this molecule will behave in chemical reactions.
For instance, in nucleophilic aromatic substitution (SNAr) reactions, a key question is which of the fluorine atoms would be preferentially replaced. DFT calculations can model the addition of a nucleophile to each of the carbons bearing a fluorine atom. By calculating the activation energies for the formation of the Meisenheimer complex intermediate for each pathway, a prediction of the regioselectivity can be made. The pathway with the lower activation energy will be the favored one. The strong electron-withdrawing nature of the aldehyde group (-CHO) is expected to activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it. The fluorine atoms themselves are also electron-withdrawing, further enhancing this effect.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (focusing on chemical properties relevant to reactivity, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a series of compounds with a specific activity. While often used for biological activity, QSAR can also be applied to model chemical reactivity.
For derivatives of this compound, a QSAR study could be developed to predict a specific chemical property, such as the rate of a reaction at the aldehyde group. To do this, a series of derivatives would be synthesized or modeled, for example, by placing different substituents (e.g., -NO2, -CH3, -OCH3) on the phenoxy ring.
For each derivative, a set of molecular descriptors would be calculated. These can include:
Electronic descriptors: Hammett constants, partial atomic charges, dipole moment.
Steric descriptors: Molar refractivity, van der Waals volume.
Topological descriptors: Connectivity indices.
A mathematical equation is then derived to link these descriptors to the observed reactivity (e.g., the reaction rate constant, k). The resulting QSAR model could take a general form like:
log(k) = c1(descriptor1) + c2(descriptor2) + ... + constant
Such a model would allow for the prediction of the chemical reactivity of new, unsynthesized derivatives, providing a powerful tool for designing molecules with tailored reactivity profiles.
Advanced Analytical Methodologies for Characterization and Study of 3,5 Difluoro 4 Phenoxybenzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is indispensable for determining the precise molecular structure of 3,5-difluoro-4-phenoxybenzaldehyde.
¹H NMR: Would be used to identify the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aldehydic proton and the aromatic protons on both the difluorinated and the phenoxy rings. The coupling patterns between adjacent protons and with fluorine nuclei would be critical for assigning their positions.
¹³C NMR: This technique would reveal the number and type of carbon atoms. Key signals would include the carbonyl carbon of the aldehyde group and the carbons directly bonded to fluorine, which would exhibit characteristic splitting patterns (C-F coupling).
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is essential. It would provide information on the chemical environment of the two fluorine atoms. A single resonance would be expected due to their chemical equivalence, with coupling to adjacent aromatic protons.
A lack of published, peer-reviewed NMR data specifically for this compound prevents the creation of a detailed data table and interpretive analysis.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups and fingerprint the molecule based on its vibrational modes.
FTIR Spectroscopy: The spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹). Other significant peaks would include C-O-C stretching for the ether linkage, C-F stretching, and aromatic C=C and C-H vibrations.
Raman Spectroscopy: This technique would also detect the key vibrational modes, often providing stronger signals for non-polar bonds like the aromatic C=C bonds.
Without experimental spectra, a table of characteristic vibrational frequencies cannot be compiled.
Mass Spectrometry (MS) Techniques, including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the ether bond or loss of the formyl group.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₃H₈F₂O₂).
Specific fragmentation data and exact mass measurements for this compound are not available in the search results.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is crucial for separating the compound from impurities and quantifying its purity.
Developing an HPLC method would involve optimizing conditions to achieve a sharp, symmetrical peak for the analyte, well-resolved from any synthesis precursors or byproducts. A typical method would be reverse-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and detection via a UV detector set to a wavelength where the aromatic system absorbs strongly (e.g., ~285 nm). nih.gov Method validation would ensure its accuracy, precision, and linearity.
For volatile compounds like this aldehyde, GC-MS is a powerful tool for separation and identification. The compound would be separated on a capillary column and subsequently identified by its mass spectrum. This technique is highly effective for detecting and identifying trace-level impurities.
Specific retention times and validated methods for this compound are not documented in the available literature.
X-Ray Crystallography for Solid-State Structure Determination
If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique would determine precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms, including the dihedral angle between the two aromatic rings. This information is the gold standard for structural confirmation but is contingent on successful crystal growth, and no such structural data has been published.
Future Research Directions and Emerging Paradigms
Exploration of Novel and More Efficient Synthetic Pathways
While established methods for the synthesis of 3,5-difluoro-4-phenoxybenzaldehyde exist, the pursuit of more efficient, sustainable, and cost-effective synthetic routes remains a key research objective. Future investigations are likely to focus on several key areas:
Greener Synthetic Methodologies: A shift towards more environmentally benign reaction conditions is anticipated. This includes the use of greener solvents, lower reaction temperatures, and the reduction of hazardous waste. Methodologies that minimize the number of synthetic steps and purification processes will be highly sought after.
Catalytic Approaches: The development of novel catalysts could significantly enhance the efficiency of key synthetic steps. Research into transition-metal-catalyzed cross-coupling reactions for the formation of the ether linkage or for the direct formylation of a difluorophenoxybenzene precursor could yield more direct and atom-economical routes.
Flow Chemistry: The application of continuous flow technologies offers advantages in terms of safety, scalability, and reaction control. Exploring the synthesis of this compound and its derivatives in microreactor systems could lead to improved yields and purity.
Development of Catalytic Asymmetric Transformations
The aldehyde functional group of this compound is a prime target for asymmetric transformations to introduce chirality. This is particularly relevant for the synthesis of enantiomerically pure compounds with potential applications in pharmaceuticals and agrochemicals. Future research in this area will likely involve:
Asymmetric Nucleophilic Additions: The development of chiral catalysts for the enantioselective addition of nucleophiles (e.g., organometallic reagents, cyanide) to the carbonyl group will be a major focus. This would provide access to a wide range of chiral secondary alcohols and cyanohydrins, which are valuable synthetic intermediates.
Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations has gained significant traction. Research into organocatalyzed reductions, aldol (B89426) reactions, and other C-C bond-forming reactions involving this compound could offer metal-free and environmentally friendly alternatives to traditional methods.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
Reaction Prediction and Optimization: ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. ucla.educam.ac.uk This can help chemists to identify the optimal reaction conditions for the synthesis of this compound and its derivatives, saving time and resources. ucla.educam.ac.uk
Retrosynthetic Analysis: AI-powered tools can assist in designing synthetic routes by proposing novel and efficient retrosynthetic pathways. nih.gov This could lead to the discovery of non-obvious strategies for the preparation of this compound.
Property Prediction: ML models can be developed to predict the physicochemical and biological properties of derivatives of this compound. rsc.org This would enable the in silico screening of virtual libraries of compounds for desired characteristics, accelerating the discovery of new materials and bioactive molecules. Researchers at Yokohama National University are developing a web application to allow chemists to analyze their own reaction systems using machine learning. chemeurope.com
Expansion of Applications in Niche Materials Science Sectors
The presence of fluorine atoms in this compound imparts unique properties that can be exploited in materials science. acs.org While it has been noted for its use in specialty polymers, future research could explore more specialized applications. chemimpex.com
High-Performance Polymers: The incorporation of the 3,5-difluoro-4-phenoxy moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties. Research could focus on the synthesis of novel polyamides, polyimides, or polyethers containing this structural unit for applications in aerospace and electronics.
Liquid Crystals: The rigid, polarizable structure of this compound and its derivatives makes them potential candidates for use in liquid crystal displays. Research in this area would involve the synthesis and characterization of new liquid crystalline materials incorporating this scaffold.
Organic Electronics: The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of organic molecules. Future studies could investigate the use of derivatives of this compound as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Synergistic Approaches Combining Experimental and Computational Chemistry
The synergy between experimental and computational chemistry offers a powerful paradigm for advancing our understanding and application of this compound. nih.gov
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of reactions involving this compound. nih.gov This can provide valuable insights into transition states, reaction intermediates, and the factors that control selectivity, guiding the design of more efficient synthetic protocols.
Rational Design of Functional Molecules: Computational modeling can be used to design new derivatives of this compound with tailored properties. For example, docking studies could be used to design enzyme inhibitors, while quantum chemical calculations could predict the electronic and optical properties of new materials. nih.gov
Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, UV-Vis). This can help to confirm the structure of newly synthesized compounds and to understand their electronic and conformational properties.
Q & A
Q. What are the recommended synthetic routes for preparing 3,5-difluoro-4-phenoxybenzaldehyde?
The synthesis of this compound typically involves aromatic substitution or coupling reactions. A viable method is the Suzuki-Miyaura cross-coupling between a brominated or iodinated benzaldehyde precursor and a phenoxyboronic acid. For example, 4-bromo-3,5-difluorobenzaldehyde (CAS 135564-22-6) can react with phenylboronic acid under palladium catalysis to introduce the phenoxy group . Optimize conditions by using a Pd(PPh₃)₄ catalyst (2-5 mol%), a base like K₂CO₃, and refluxing in a mixed solvent system (e.g., THF/H₂O) for 12-24 hours. Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the purity and structure of this compound?
Key analytical techniques include:
- ¹H/¹⁹F NMR : Confirm substitution patterns by observing coupling constants between fluorine and aromatic protons. For instance, meta-fluorine atoms (3,5-positions) split adjacent protons into doublets (J ≈ 8-12 Hz) .
- HPLC-MS : Use a C18 column with a methanol/water mobile phase (0.1% formic acid) to assess purity (>95%) and verify molecular weight (expected [M+H]⁺ ≈ 248.2 g/mol) .
- FT-IR : Identify the aldehyde carbonyl stretch (~1700 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .
Q. What safety precautions are required when handling this compound?
this compound is classified as an irritant. Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of derivatives from this compound?
Yield optimization depends on:
- Catalyst selection : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for improved efficiency in amination or alkylation reactions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for aldehyde functionalization .
- Temperature control : Microwave-assisted synthesis (100–150°C, 30 min) reduces side reactions in Schiff base formation .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:
- Purity variability : Validate compound purity via HPLC and control for residual solvents (e.g., DMSO) that affect assays .
- Structural analogs : Compare activity of this compound with its trifluoromethyl or ethoxy analogs to isolate electronic effects .
- Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial studies) and include positive controls (e.g., ciprofloxacin) .
Q. How does the electronic nature of the phenoxy group influence reactivity in downstream applications?
The electron-withdrawing fluorine atoms at the 3,5-positions deactivate the aromatic ring, directing electrophilic substitution to the para-phenoxy position. This enhances regioselectivity in:
- Aldehyde oxidation : Controlled oxidation to carboxylic acids using KMnO₄/H₂SO₄ .
- Nucleophilic additions : Formation of imines or hydrazones with primary amines/hydrazines in ethanol/acetic acid .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
